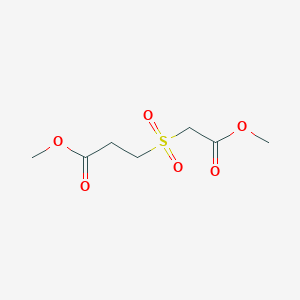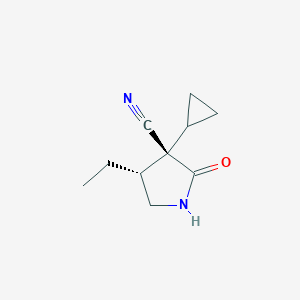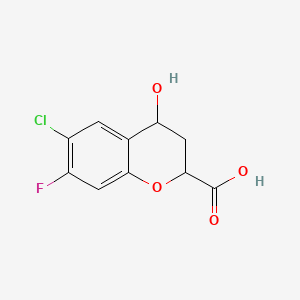
Ethyl 4-amino-5-iodo-6-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate is a chemical compound that belongs to the pyridinecarboxylate family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, an iodine atom, and a methoxy group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate typically involves multiple steps. One common method starts with the iodination of a pyridine derivative, followed by the introduction of the amino and methoxy groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. The reaction conditions often require the use of specific reagents such as iodine, methanol, and ethanol, along with catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate can be compared with other pyridinecarboxylate derivatives such as:
Ethyl 4-amino-3-methoxy-5-nitropyridinecarboxylate: Similar structure but with a nitro group instead of an iodine atom.
Ethyl 4-amino-5-bromo-6-methoxy-3-pyridinecarboxylate: Similar structure but with a bromine atom instead of an iodine atom.
Ethyl 4-amino-5-chloro-6-methoxy-3-pyridinecarboxylate: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H11IN2O3 |
|---|---|
Peso molecular |
322.10 g/mol |
Nombre IUPAC |
ethyl 4-amino-5-iodo-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11IN2O3/c1-3-15-9(13)5-4-12-8(14-2)6(10)7(5)11/h4H,3H2,1-2H3,(H2,11,12) |
Clave InChI |
AZYOXBXAFKZVGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C(=C1N)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)




![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)


![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)

![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)

